molecular formula C9H10N2 B1626415 4-Pyridinebutanenitrile CAS No. 84200-09-9

4-Pyridinebutanenitrile

Cat. No.: B1626415
CAS No.: 84200-09-9
M. Wt: 146.19 g/mol
InChI Key: OXAMZLPBBCZRMY-UHFFFAOYSA-N
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Description

4-Pyridinebutanenitrile: is an organic compound that belongs to the class of nitriles and pyridines It is characterized by a pyridine ring attached to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridinebutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. Another method includes the use of 4-pyridinecarboxylic acid, which is converted to its corresponding acid chloride, followed by reaction with a nitrile source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinebutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinebutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-pyridinebutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.

    4-Pyridinecarboxaldehyde: A precursor in the synthesis of 4-pyridinebutanenitrile.

    4-Pyridinecarboxylic acid: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to the presence of both a nitrile group and a pyridine ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-pyridin-4-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMZLPBBCZRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543798
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84200-09-9
Record name 4-(Pyridin-4-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium cyanide (11.18 g) and dibenzo-18-crown-6 (1.0 g) are added to a solution of 4-(3-chloropropyl)-pyridine (6.68 g) prepared from 4-(3-hydroxypropyl)pyridine, in 300 ml of dry acetonitrile under nitrogen. The mixture is refluxed for 24 hours, the solvent evaporated and the residue partitioned between methylene chloride and water. The aqueous phase is further extracted with methylene chloride (3×100 ml) and the combined extracts are dried over sodium sulfate, decolorized with charcoal and evaporated to yield 4-(3-cyanopropyl)pyridine as a colorless oil.
Quantity
11.18 g
Type
reactant
Reaction Step One
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1 g
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reactant
Reaction Step One
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6.68 g
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reactant
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0 (± 1) mol
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300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Pyridinebutanenitrile was prepared according to the procedure employed in the synthesis of 3-pyridinebutanenitrile. From 73.1 g of the hydrobromide salt of 3-(4-pyridyl)propyl bromide there was obtained 19.35 g (51%) of 4-pyridinebutanenitrile, bp 140°-141° C./2.0 mm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

To the product of Example 21 (6.7 g, 42.9 mmol) in 300 mL of acetonitrile (CH3CN), was added potassium cyanide (KCN, 11.2 g, 171.7 mmol) and dibenzo-18-crown-6 (1.0 g, 2.8 mmol). After the reaction had been refluxed for 18 hours, it was cooled to room temperature, and stripped of all solvent under reduced pressure. The residue was partitioned between 100 mL each of water and CH2Cl2 and the aqueous phase was washed with 3×100 mL of CH2Cl2. The combined organic phase was dried (Na2SO4), filtered, and stripped of solvent to yield 6.7 g of crude product. This material was purified by HPLC on silica gel to yield 5.3 g of the title material as a yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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